

Technical Support & Troubleshooting Guide: 1-(2-Chloro-4-nitrobenzoyl)piperidine

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Compound of Interest

Compound Name:	1-(2-Chloro-4-nitrobenzoyl)piperidine
CAS No.:	331270-56-5
Cat. No.:	B401125

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This technical support center is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with **1-(2-Chloro-4-nitrobenzoyl)piperidine** in aqueous media. This guide provides a comprehensive overview of the compound's predicted physicochemical properties and offers a series of troubleshooting strategies and detailed protocols to overcome these solubility issues. Our approach is grounded in established pharmaceutical formulation science to ensure the integrity and reproducibility of your experiments.

Understanding the Challenge: Physicochemical Profile

Direct experimental data for the aqueous solubility, pKa, and melting point of **1-(2-Chloro-4-nitrobenzoyl)piperidine** (CAS No. 57155-43-0) is not readily available in published literature. Therefore, to provide a scientifically-grounded framework for troubleshooting, we have utilized well-regarded in silico predictive models, including SwissADME and ACD/Percepta, to estimate its key physicochemical properties.^{[1][2][3][4]} These predictions strongly suggest that the compound is poorly soluble in water.

Table 1: Predicted Physicochemical Properties of **1-(2-Chloro-4-nitrobenzoyl)piperidine**

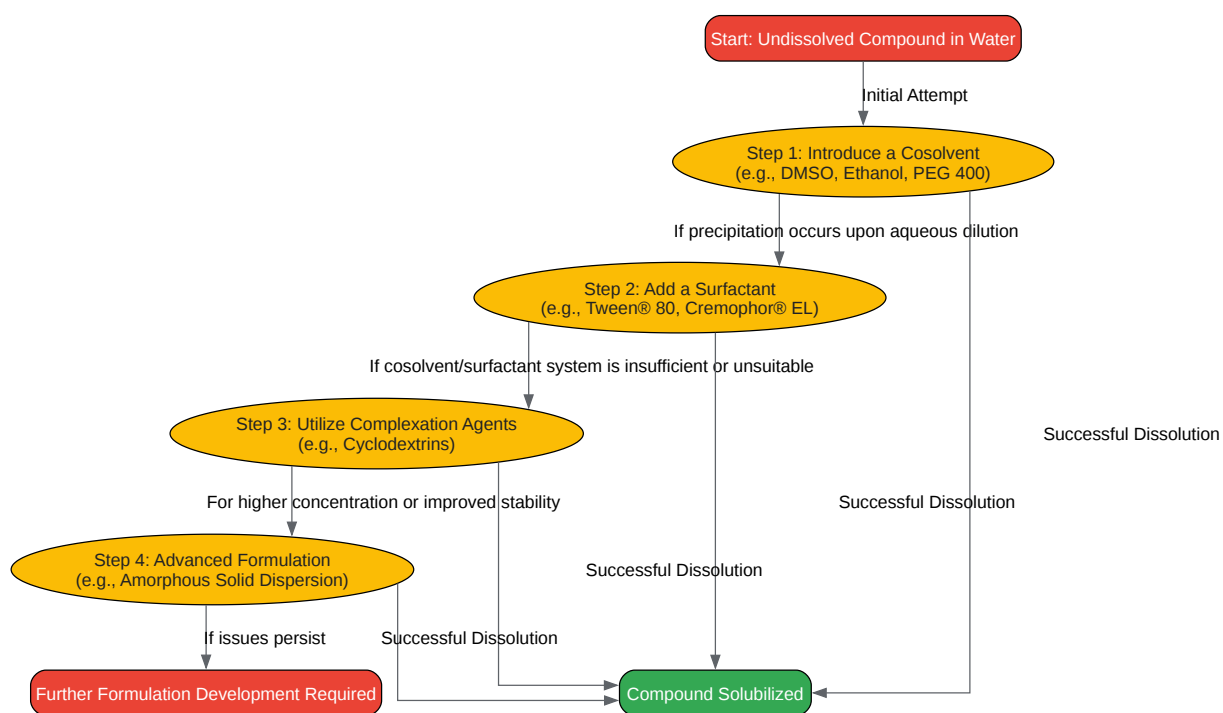
Property	Predicted Value	Implication for Aqueous Solubility
Molecular Weight	268.70 g/mol	High molecular weight can negatively impact solubility.
LogP (Octanol/Water)	2.95	Indicates a lipophilic nature, favoring organic solvents over water.
Aqueous Solubility (LogS)	-3.5 to -4.0	Predicts low to very low solubility in water.
pKa (most basic)	-1.5 (Amide Nitrogen)	The amide nitrogen is predicted to be non-ionizable under typical aqueous pH conditions (1-14). This means pH modification will not significantly enhance solubility.
Melting Point	90-110 °C (Estimated)	A moderate melting point suggests that solid-state modifications like amorphization could be a viable strategy. ^{[5][6]}

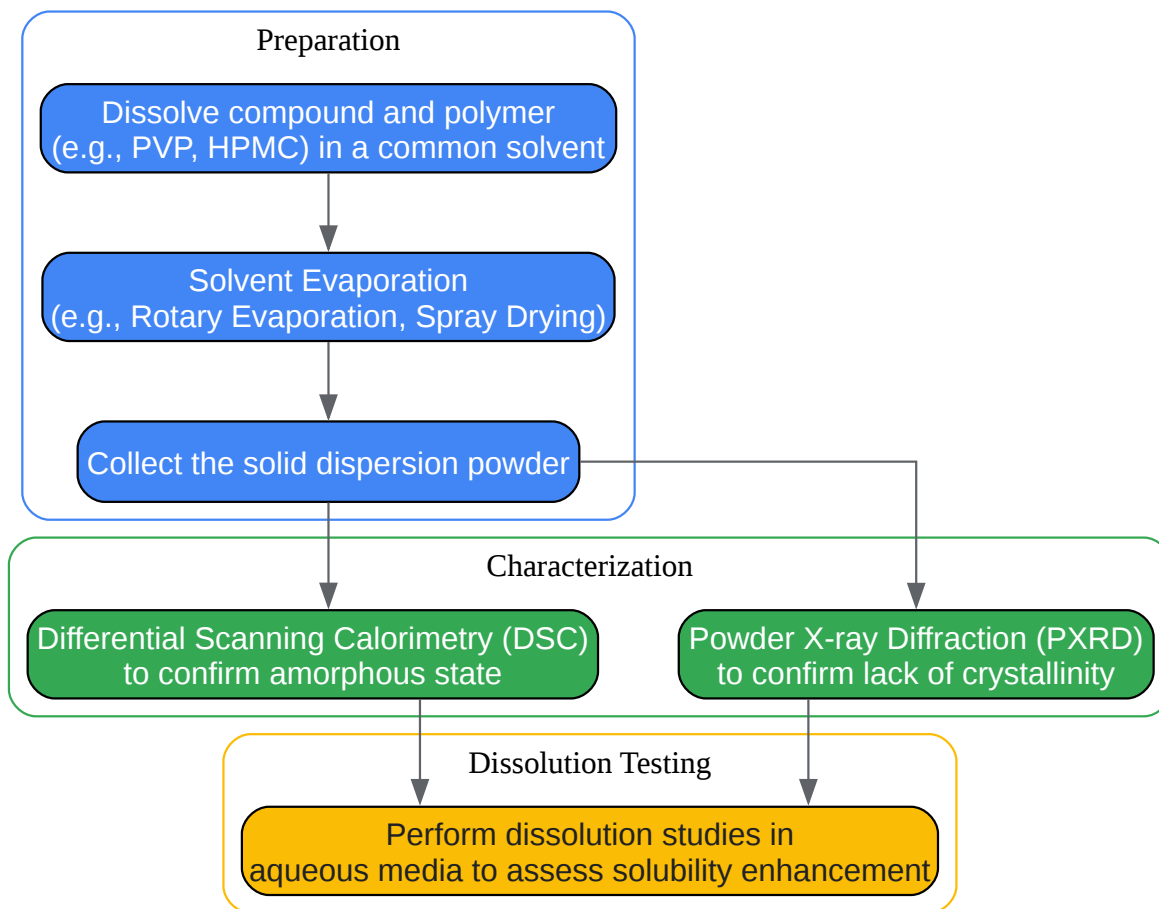
Disclaimer: These values are in silico predictions and should be used as a guide for initial formulation development. Experimental verification is recommended.

The high LogP and low predicted aqueous solubility (LogS) are the primary indicators of the challenges researchers face. The non-ionizable nature of the molecule within a standard pH range means that simple pH adjustments will likely be ineffective.

Troubleshooting Flowchart for Solubility Issues

This flowchart provides a logical progression of steps to address the solubility of **1-(2-Chloro-4-nitrobenzoyl)piperidine**.





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